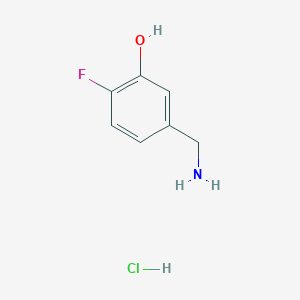

![molecular formula C9H5F3N2O2 B6163374 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 503172-68-7](/img/no-structure.png)

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives often involves 1,3-dipolar cycloaddition reactions . For example, pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

The molecular structure of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The trifluoromethyl group and the carboxylic acid group are attached to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives are diverse. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” are influenced by its structural features. For instance, its photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring .Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves the reaction of 2-(trifluoromethyl)pyrazole-3-carboxylic acid with 2-chloropyridine in the presence of a base, followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-(trifluoromethyl)pyrazole-3-carboxylic acid", "2-chloropyridine", "Base (e.g. potassium carbonate)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(trifluoromethyl)pyrazole-3-carboxylic acid and 2-chloropyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Cool the reaction mixture and filter off any solids", "Step 5: Concentrate the filtrate and purify the crude product by column chromatography", "Step 6: Dissolve the purified product in a suitable solvent (e.g. methanol)", "Step 7: Add an oxidizing agent (e.g. hydrogen peroxide) to the solution and stir at room temperature for several hours", "Step 8: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid)", "Step 9: Filter off any solids and purify the crude product by recrystallization" ] } | |

Número CAS |

503172-68-7 |

Nombre del producto |

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |

Fórmula molecular |

C9H5F3N2O2 |

Peso molecular |

230.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.